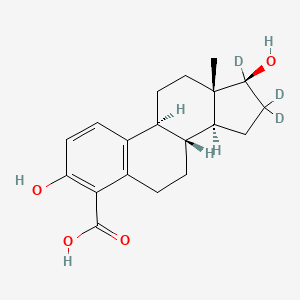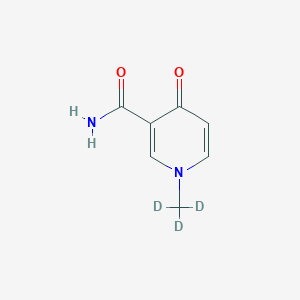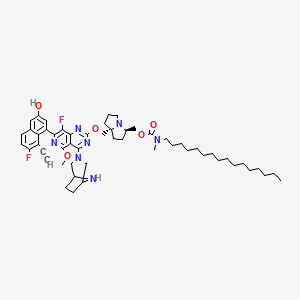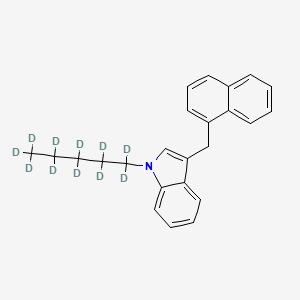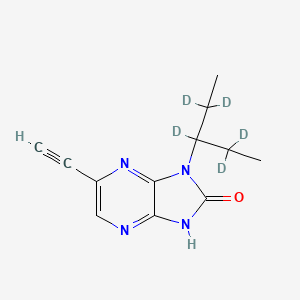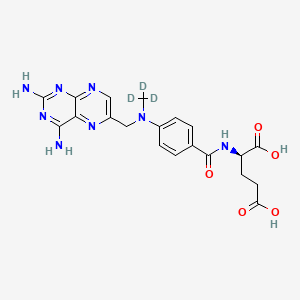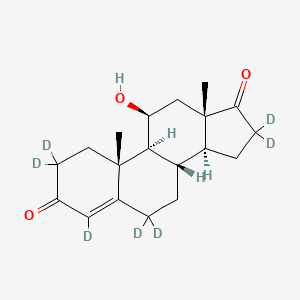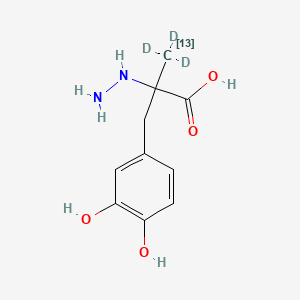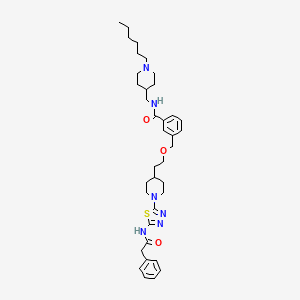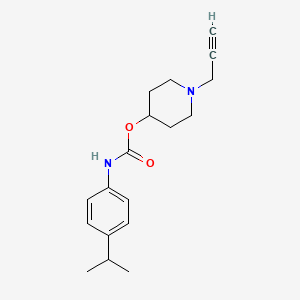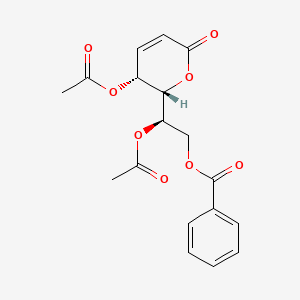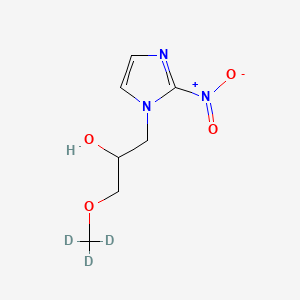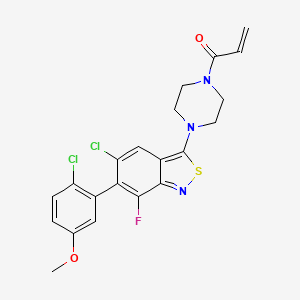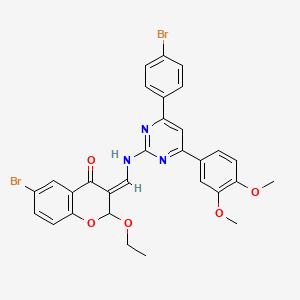
Aurora kinase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurora kinase-IN-1 is a small molecule inhibitor specifically designed to target Aurora kinases, which are serine/threonine kinases essential for cell division. Aurora kinases play a crucial role in the regulation of mitosis, making them significant targets in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase-IN-1 typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Aurora kinase-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Applications De Recherche Scientifique
Aurora kinase-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of Aurora kinases.
Biology: Employed in cell biology studies to investigate the role of Aurora kinases in cell division and mitosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
Mécanisme D'action
Aurora kinase-IN-1 exerts its effects by binding to the active site of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include Aurora kinase A, Aurora kinase B, and Aurora kinase C, which are involved in various stages of mitosis and chromosome segregation .
Comparaison Avec Des Composés Similaires
Aurora kinase-IN-1 is compared with other similar compounds, such as:
Tozasertib (VX-680): A pan-Aurora kinase inhibitor with activity against Aurora kinase A, B, and C.
Alisertib: A selective inhibitor of Aurora kinase A, used in clinical trials for cancer therapy.
Danusertib: Another pan-Aurora kinase inhibitor with a broader spectrum of activity.
Uniqueness: this compound is unique due to its high selectivity and potency against Aurora kinases, making it a valuable tool in both research and therapeutic applications. Its ability to specifically target the active site of Aurora kinases distinguishes it from other inhibitors with broader activity profiles .
Propriétés
Formule moléculaire |
C30H25Br2N3O5 |
|---|---|
Poids moléculaire |
667.3 g/mol |
Nom IUPAC |
(3Z)-6-bromo-3-[[[4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino]methylidene]-2-ethoxychromen-4-one |
InChI |
InChI=1S/C30H25Br2N3O5/c1-4-39-29-22(28(36)21-14-20(32)10-12-25(21)40-29)16-33-30-34-23(17-5-8-19(31)9-6-17)15-24(35-30)18-7-11-26(37-2)27(13-18)38-3/h5-16,29H,4H2,1-3H3,(H,33,34,35)/b22-16+ |
Clé InChI |
RGXZVDLWODTJCD-CJLVFECKSA-N |
SMILES isomérique |
CCOC1/C(=C/NC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br)/C(=O)C5=C(O1)C=CC(=C5)Br |
SMILES canonique |
CCOC1C(=CNC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br)C(=O)C5=C(O1)C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


